6-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
6-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a methoxy group at the 6-position and a carboxylic acid group at the 3-position makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or copper may be employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 6-hydroxyimidazo[1,5-a]pyridine-3-carboxylic acid.
Reduction: Formation of 6-methoxyimidazo[1,5-a]pyridine-3-methanol.
Substitution: Formation of various substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
6-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another class of imidazo-pyridine compounds with similar biological activities.
6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid: A closely related compound with a different ring fusion pattern.
Uniqueness: 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both a methoxy and carboxylic acid group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H8N2O3 |
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Molecular Weight |
192.17 g/mol |
IUPAC Name |
6-methoxyimidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-14-7-3-2-6-4-10-8(9(12)13)11(6)5-7/h2-5H,1H3,(H,12,13) |
InChI Key |
QFKYQLXUIFAQQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C(=CN=C2C(=O)O)C=C1 |
Origin of Product |
United States |
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